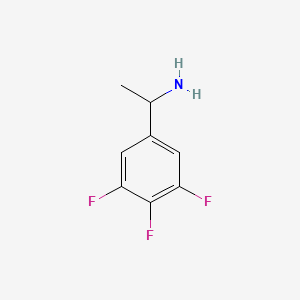

1-(3,4,5-Trifluorophenyl)ethan-1-amine

Description

Contextualizing Fluorinated Amines in Modern Chemical Synthesis

The introduction of fluorine into organic molecules, particularly amines, can dramatically alter their physicochemical properties. acs.org Fluorinated amines are crucial building blocks in medicinal chemistry, primarily because the high electronegativity of fluorine can decrease the basicity (pKa) of the amine functionality. nih.gov This reduction in basicity can lead to improved bioavailability and pharmacokinetic profiles of drug candidates by minimizing off-target interactions and improving membrane permeability.

Furthermore, the replacement of hydrogen with fluorine often enhances metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. acs.org This increased stability can prolong the half-life of a therapeutic agent. researchgate.net The synthesis of fluorinated amines has therefore become a major focus, with methods ranging from the reduction of fluorine-containing nitro compounds to the direct fluoroamination of alkenes. alfa-chemistry.com These synthetic advancements provide chemists with the tools needed to create novel molecular architectures with finely tuned properties. researchgate.net

Significance of 1-Phenylethan-1-amine Derivatives as Versatile Synthetic Intermediates

The 1-phenylethan-1-amine scaffold is a privileged structure in organic synthesis, renowned for its utility as a chiral building block and auxiliary. mdpi.comwikipedia.org Available in both enantiomeric forms, it serves as a cost-effective and reliable tool for introducing chirality and controlling stereochemistry in a wide range of chemical transformations. mdpi.com

One of its most common applications is in the diastereoselective synthesis of complex molecules, including natural products and pharmaceutical agents. mdpi.comresearchgate.net By temporarily attaching the chiral 1-phenylethylamine (B125046) moiety to a prochiral substrate, chemists can direct subsequent reactions to favor the formation of one diastereomer over another. researchgate.net After the desired stereocenter is set, the chiral auxiliary can be cleaved, often under mild conditions, to yield the enantiomerically enriched product. This strategy has been successfully employed in the synthesis of numerous important compounds. mdpi.com The development of efficient methods for the synthesis and resolution of 1-phenylethylamine and its derivatives continues to be an active area of research, further cementing its role as an indispensable tool in asymmetric synthesis. researchgate.net

Elucidating the Role of Trifluorophenyl Moiety in Modulating Molecular Reactivity and Stereochemical Properties

The substitution of a phenyl ring with multiple fluorine atoms, as seen in the 3,4,5-trifluorophenyl group of 1-(3,4,5-Trifluorophenyl)ethan-1-amine, imparts significant electronic and steric effects that modulate molecular reactivity and stereochemistry. researchgate.netresearchgate.net The three fluorine atoms act as strong electron-withdrawing groups due to their high electronegativity, which is transmitted through both inductive (-I) and resonance (-R) effects. This withdrawal of electron density deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution.

This powerful electronic pull has a profound impact on adjacent functional groups. For the amine group in this compound, the electron-withdrawing nature of the ring system further reduces its basicity compared to its non-fluorinated counterpart. This modulation is critical in applications where precise control over nucleophilicity and basicity is required.

From a stereochemical perspective, the substitution pattern can influence the conformational preferences of the molecule. researchgate.net The steric bulk and electrostatic interactions of the fluorine atoms can create a distinct three-dimensional space around the chiral center, which can be exploited to influence the outcome of stereoselective reactions. While the steric effect of fluorine is only slightly larger than hydrogen, the cumulative effect of three fluorine atoms, combined with their strong dipole moments, can create a unique stereoelectronic environment that directs the approach of reagents, thereby enhancing diastereoselectivity in synthetic transformations. nih.gove-bookshelf.de The introduction of electron-withdrawing groups like trifluoromethyl on phenyl rings has been shown to increase the activity of certain reagents in polymerization reactions, and similar effects can be anticipated for the trifluorophenyl group in other contexts. acs.org

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈F₃N |

| Monoisotopic Mass | 175.06088 Da |

| InChI Key | QWYPAKQHZBBLFE-UHFFFAOYSA-N |

| Predicted XlogP | 1.5 |

| CAS Number | 784129-18-6 |

Data sourced from PubChem CID 17807623. uni.lu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,4,5-trifluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYPAKQHZBBLFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C(=C1)F)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3,4,5 Trifluorophenyl Ethan 1 Amine

Convergent and Divergent Synthetic Pathways

The synthesis of 1-(3,4,5-Trifluorophenyl)ethan-1-amine can be approached through both convergent and divergent strategies.

Convergent synthesis involves the preparation of key fragments of the molecule separately, which are then combined in the final stages. A plausible convergent approach would involve the synthesis of a 3,4,5-trifluorophenyl organometallic reagent (e.g., a Grignard or organolithium reagent) from 1-bromo-3,4,5-trifluorobenzene. This nucleophilic fragment would then be reacted with an electrophilic two-carbon amine synthon, or a precursor, to assemble the final carbon skeleton and introduce the amine functionality in a single, high-yielding step.

Divergent synthesis , in contrast, begins with a common precursor that is elaborated through different reaction pathways to yield a variety of structurally related compounds. In the context of this compound, a divergent strategy would likely start from 3,4,5-trifluoroacetophenone. This ketone can be converted into the target amine via reductive amination. The same ketone intermediate could also be used to synthesize a range of other derivatives, such as the corresponding alcohol via reduction or substituted products through reactions at the alpha-carbon.

Asymmetric Synthesis Strategies

Achieving high enantiomeric purity is critical for the application of chiral amines in pharmaceuticals and agrochemicals. mdpi.com As such, asymmetric synthesis strategies are paramount in the preparation of this compound. These methods can be broadly categorized into biocatalytic routes and traditional catalytic asymmetric reactions.

Biocatalytic Routes via ω-Transaminase Mediated Transformations

The use of ω-transaminases (ω-TAs) represents a powerful green chemistry approach for the asymmetric synthesis of chiral amines from their corresponding prochiral ketones. mdpi.com This biocatalytic method utilizes an enzyme to transfer an amino group from an amine donor to the ketone substrate, 1-(3,4,5-trifluorophenyl)ethan-1-one, creating the desired chiral amine with high enantioselectivity. mdpi.com The reaction is driven by the presence of the pyridoxal-5-phosphate (PLP) cofactor. mdpi.com

While naturally occurring ω-TAs are valuable, their efficiency with non-native or sterically demanding substrates, such as fluorinated ketones, can be limited. To overcome this, protein engineering and directed evolution are employed to create mutant enzymes with superior properties. mdpi.com Techniques like site-directed mutagenesis and random mutagenesis are used to modify the active site of the enzyme, enhancing its substrate tolerance, catalytic activity, stability, and stereoselectivity. For instance, Merck and Codexis developed a highly engineered ω-transaminase that could tolerate high substrate concentrations (200 g/L) in the presence of 50% DMSO, a co-solvent often required to solubilize hydrophobic ketone substrates. mdpi.com This demonstrates the potential of enzyme engineering to create robust biocatalysts for industrial applications.

Transitioning the biocatalytic synthesis of this compound from a laboratory curiosity to a preparative scale process requires careful optimization of reaction parameters. Key variables include pH, temperature, enzyme loading, substrate concentration, and the choice of amine donor and co-solvent. nih.govresearchgate.net

For example, studies on similar transaminase reactions have shown that dimethyl sulfoxide (B87167) (DMSO) is often an effective co-solvent, improving the solubility of the ketone substrate. mdpi.comnih.gov However, high concentrations of co-solvents or the amine donor (such as isopropylamine) can lead to enzyme inhibition. mdpi.com A systematic approach, often using Design of Experiments (DoE) methodologies like Box-Behnken design, is employed to identify the optimal conditions that maximize conversion and yield while minimizing enzyme inhibition and process costs. nih.gov

Table 1: Example of Optimized Parameters for a Transaminase Reaction

| Parameter | Optimized Value | Outcome |

|---|---|---|

| Enzyme Loading | 5% (w/w) | Maximized conversion |

| Substrate Loading | 36.78 g/L | High product formation |

| Temperature | 42.66 °C | Optimal enzyme activity |

| pH | 8.2 | Maintained enzyme stability |

This table presents a set of optimized conditions derived from a study on a structurally related transamination, illustrating the parameters crucial for process development. nih.gov

A significant challenge in ω-TA-mediated reactions is product inhibition, where the accumulation of the chiral amine product slows down or halts the enzyme's activity. mdpi.com To circumvent this, an in situ product removal (ISPR) strategy using an aqueous-organic two-phase system can be implemented. mdpi.com

Catalytic Asymmetric Functionalization Reactions

Beyond biocatalysis, several traditional chemical methods exist for the asymmetric synthesis of trifluoromethylated and other fluorinated amines. nih.gov A prominent approach is the asymmetric hydrogenation or isomerization of trifluoromethyl imines, catalyzed by chiral metal complexes or organic catalysts. nih.gov

For the synthesis of this compound, this would involve the initial condensation of 1-(3,4,5-trifluorophenyl)ethan-1-one with a primary amine to form the corresponding ketimine. This imine intermediate is then subjected to an enantioselective reduction or isomerization. Catalysts based on chiral ligands complexed with metals like rhodium, iridium, or palladium have proven effective for such transformations. nih.gov Alternatively, chiral Brønsted acids or organocatalysts, such as those derived from cinchona alkaloids, can catalyze the highly enantioselective isomerization of imines to their corresponding enamines, which can then be converted to the chiral amine. nih.gov Another established method involves the use of chiral auxiliaries, such as tert-butanesulfinamide, which can be condensed with the ketone to form a sulfinylimine that undergoes diastereoselective reduction followed by acidic removal of the auxiliary. yale.edu

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(3,4,5-trifluorophenyl)ethan-1-one |

| 1-bromo-3,4,5-trifluorobenzene |

| 3,4,5-trifluoroacetophenone |

| Isopropylamine |

| n-Hexadecane |

| tert-Butanesulfinamide |

| Dimethyl sulfoxide (DMSO) |

Chiral Auxiliary-Based Methodologies

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry. wikipedia.org In this approach, a prochiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. wikipedia.org

For the synthesis of this compound, a common strategy involves the condensation of 3,4,5-trifluoroacetophenone with a chiral amine auxiliary, such as (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary), to form a chiral N-sulfinylimine. researchgate.net This intermediate then undergoes a diastereoselective reduction of the C=N bond. The stereochemical outcome is directed by the bulky tert-butylsulfinyl group, which effectively shields one face of the imine. A variety of reducing agents, such as sodium borohydride, can be used. Finally, the sulfinyl auxiliary is cleaved under mild acidic conditions to afford the enantiomerically enriched primary amine. researchgate.net This method is known for its high diastereoselectivity and the reliability of the auxiliary's removal. researchgate.net Other auxiliaries like pseudoephedrine can also be employed to form chiral amides that direct subsequent alkylation reactions. nih.gov

Table 2: General Scheme for Chiral Auxiliary-Based Synthesis

| Step | Description | Typical Reagents |

| 1. Condensation | Reaction of the ketone with the chiral auxiliary to form a chiral imine. | 3,4,5-Trifluoroacetophenone, (R)-tert-Butanesulfinamide, Ti(OEt)₄ |

| 2. Diastereoselective Reduction | Reduction of the C=N double bond, creating the chiral center. | NaBH₄, L-Selectride® |

| 3. Auxiliary Cleavage | Removal of the chiral auxiliary to yield the free amine. | HCl in an alcohol solvent |

Racemic Synthesis and Subsequent Resolution Approaches

When direct asymmetric synthesis is not feasible or economical, the synthesis of a racemic mixture followed by chiral resolution is a viable alternative. The racemic this compound can be readily prepared by standard reductive amination of 3,4,5-trifluoroacetophenone using an achiral reducing agent.

The resolution of the racemic amine is typically achieved by forming diastereomeric salts with a chiral resolving agent, usually a chiral carboxylic acid such as tartaric acid, mandelic acid, or camphorsulfonic acid. The two diastereomeric salts exhibit different physical properties, most importantly, different solubilities in a given solvent. This difference allows for their separation by fractional crystallization. Once one of the diastereomeric salts is isolated in pure form, the chiral acid is neutralized with a base to liberate the enantiomerically pure amine. The resolving agent can often be recovered and reused.

Stereochemical Aspects and Chiral Resolution

Strategies for Achieving and Controlling Enantiomeric Purity in Synthesis

Achieving high enantiomeric purity is a primary goal in the synthesis of chiral compounds. For chiral amines like 1-(3,4,5-trifluorophenyl)ethan-1-amine, asymmetric synthesis is the most direct strategy. This approach creates one enantiomer in excess over the other, bypassing the need for resolving a racemic mixture, which has a maximum theoretical yield of only 50% for the desired enantiomer.

One of the most effective methods for the asymmetric synthesis of chiral amines is through biocatalysis. Enzymes, particularly transaminases, have been employed to produce enantiomerically pure amines with high yields. For instance, ω-transaminases (ω-TAs) can catalyze the asymmetric amination of a corresponding ketone precursor (3,4,5-trifluoroacetophenone) to yield the desired chiral amine. Specifically, R-selective ω-TAs can be used to produce (R)-amines with a theoretical yield of 100%. This approach has been successfully applied in the pharmaceutical industry for the production of other chiral amines, demonstrating its power and efficiency. The process involves the transfer of an amino group from a donor molecule to the ketone substrate, governed by the enzyme's chiral active site to produce a single enantiomer.

Advanced Chiral Resolution Techniques

When a racemic mixture of this compound is produced, advanced resolution techniques are required to separate the two enantiomers. These methods exploit the different physical and chemical properties of the enantiomers, either directly or after converting them into diastereomers.

Chiral chromatography is a powerful and widely used technique for both the analytical and preparative separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) equipped with Chiral Stationary Phases (CSPs) are primary methods for this purpose.

The separation mechanism relies on the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and effective for resolving a broad range of chiral compounds, including amines. numberanalytics.comencyclopedia.pub For amines similar to this compound, cellulose-based columns have demonstrated excellent separation capabilities. americanlaboratory.com

Supercritical Fluid Chromatography (SFC) has emerged as a favorable alternative to HPLC for chiral separations. encyclopedia.pub SFC typically uses supercritical carbon dioxide as the main mobile phase, which reduces the consumption of organic solvents and often leads to faster and more efficient separations. numberanalytics.com

Below is a table summarizing typical conditions for the enantioseparation of aromatic amines on polysaccharide-based CSPs, which would be applicable for method development for this compound.

| Parameter | HPLC | SFC |

| Stationary Phase | Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Lux® Cellulose-3) americanlaboratory.com | Polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC) |

| Mobile Phase | n-Hexane/Isopropanol mixtures americanlaboratory.com | Supercritical CO₂ with alcohol modifiers (e.g., Methanol, Ethanol) |

| Additives | Basic additives (e.g., Diethylamine) to improve peak shape | Basic or acidic additives (e.g., Isopropylamine, Trifluoroacetic acid) |

| Advantages | Well-established, versatile | Fast, high efficiency, reduced organic solvent use numberanalytics.com |

One of the oldest and most industrially scalable methods for chiral resolution is the formation of diastereomeric salts. matilda.science This technique involves reacting the racemic amine (a base) with an enantiomerically pure chiral acid, known as a resolving agent. nih.gov This reaction creates a pair of diastereomeric salts.

Unlike enantiomers, which have identical physical properties (except for their interaction with polarized light), diastereomers have different physical properties, including solubility. acs.org This difference in solubility allows for their separation by fractional crystallization. nih.gov The less soluble diastereomeric salt will crystallize preferentially from a suitable solvent, while the more soluble salt remains in the mother liquor. After separation by filtration, the desired enantiomer of the amine is recovered by breaking the salt, typically through treatment with a base.

The success of this method depends critically on the choice of the resolving agent and the crystallization solvent. acs.orgresearchgate.net A screening process is often employed to identify the optimal combination that provides both high yield and high enantiomeric purity. researchgate.net

Common Chiral Resolving Agents for Amines:

(+)-Tartaric acid matilda.science

(-)-Dibenzoyltartaric acid

(+)-Camphor-10-sulfonic acid matilda.science

(-)-Mandelic acid

Enzymatic Kinetic Resolution (EKR) is a highly selective method that utilizes enzymes to differentiate between the two enantiomers of a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of only one enantiomer into a new product, leaving the other enantiomer unreacted. researchgate.net The difference in reaction rates between the two enantiomers is the basis for the separation.

For the kinetic resolution of racemic this compound, enzymes such as lipases are commonly used. For example, a lipase (B570770) can catalyze the acylation of the amine in the presence of an acyl donor. If the enzyme is selective for the (R)-enantiomer, it will be converted into an amide, while the (S)-enantiomer remains largely unreacted. The separation of the resulting amide product from the unreacted amine is typically straightforward due to their different chemical properties.

The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. researchgate.net A high E-value (typically >100) is desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate at around 50% conversion. researchgate.net Chiral HPLC is used to monitor the progress of the reaction and determine the enantiomeric excess of the substrate and product. americanlaboratory.com

Determination of Absolute and Relative Stereochemistry

Once the enantiomers are separated, it is essential to determine their absolute configuration (i.e., whether they are the R or S enantiomer).

Several spectroscopic techniques are available for assigning the absolute configuration of chiral molecules in solution, avoiding the often difficult process of growing a single crystal for X-ray crystallography.

NMR Spectroscopy with Chiral Derivatizing Agents: A widely used method for determining the absolute configuration of chiral amines is through derivatization with a chiral agent to form diastereomers, which can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. Mosher's method is a classic example. acs.orgnih.gov The chiral amine is reacted with both enantiomers of Mosher's acid chloride ((R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride) to form a pair of diastereomeric amides. researchgate.net Because the protons in these diastereomers are in different chemical environments, their signals in the ¹H NMR spectrum will have different chemical shifts. By systematically comparing the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed stereocenter, the absolute configuration of the original amine can be reliably assigned based on the established Mosher model. matilda.sciencenih.gov

Chiroptical Spectroscopy (VCD and ECD): Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques that measure the differential absorption of left and right circularly polarized light. encyclopedia.pubwikipedia.org Enantiomers produce mirror-image VCD and ECD spectra. researchgate.net

The modern application of these techniques involves comparing the experimental spectrum of an enantiomer to a spectrum predicted by quantum mechanical calculations, typically using Density Functional Theory (DFT). americanlaboratory.comnih.gov A computer model of one enantiomer (e.g., the S-enantiomer) is built, and its theoretical VCD or ECD spectrum is calculated. If the calculated spectrum matches the experimental spectrum, the absolute configuration of the sample is confirmed as S. If the experimental spectrum is the mirror image of the calculated one, the sample has the R configuration. americanlaboratory.com VCD has proven to be a particularly reliable method for the unambiguous assignment of absolute configurations for chiral molecules in solution. americanlaboratory.comwikipedia.org

Advanced X-ray Crystallography for Chiral Confirmation of this compound

A comprehensive search for advanced X-ray crystallography data for the chiral confirmation of this compound has revealed a notable absence of publicly available crystallographic structures. Extensive queries of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any specific entries for this compound or its enantiomeric salts.

X-ray crystallography is a definitive analytical technique for the unambiguous determination of the absolute stereochemistry of chiral molecules. The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise determination of atomic positions and the absolute configuration of stereocenters.

For a chiral amine such as this compound, the typical procedure for chiral confirmation via X-ray crystallography would involve the formation of a diastereomeric salt with a known chiral resolving agent, such as tartaric acid or mandelic acid. The resulting salt, containing a single diastereomer, is then crystallized. The crystal structure of this diastereomeric salt would unequivocally establish the absolute configuration of the amine.

Despite the theoretical applicability of this technique, no published research detailing the single-crystal X-ray analysis of this compound or its derivatives could be located. Consequently, detailed research findings, including crystallographic data tables with parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates, are not available in the scientific literature.

The absence of this data precludes a detailed discussion of the specific crystallographic features that would confirm the chiral nature of this compound. Such a discussion would typically involve an analysis of the bond lengths and angles of the chiral center, as well as the intermolecular interactions within the crystal lattice that are influenced by the molecule's stereochemistry.

While the chirality of this compound is established through other analytical methods and its availability in enantiomerically pure forms from commercial suppliers, the specific details of its solid-state chiral confirmation through advanced X-ray crystallography remain an area for future research.

Reactivity and Derivatization Strategies

Amine Functionalization Reactions

The primary amine group is a key site for nucleophilic reactions, allowing for the straightforward synthesis of a wide range of derivatives.

The primary amine of 1-(3,4,5-Trifluorophenyl)ethan-1-amine readily undergoes acylation with carboxylic acids and their derivatives to form corresponding amides. This classic transformation is fundamental in organic synthesis and can be achieved using several standard methods. For instance, reaction with acyl chlorides or acid anhydrides in the presence of a base provides a direct route to N-acylated products. Alternatively, coupling with carboxylic acids can be facilitated by activating agents or specialized catalysts, such as boronic acids. While direct catalysis by (3,4,5-Trifluorophenyl)Boronic Acid has been reported for amide formation, the amine itself serves as the key nucleophilic partner in these reactions. researchgate.net The synthesis of N–CF3 amides, for example, often involves the reaction of an amine with an activated carboxylic acid derivative. nih.gov

These reactions are valuable for introducing new functional groups and for the synthesis of potentially bioactive molecules. The general scheme for amide formation is a cornerstone of medicinal chemistry, where the amide bond is a prevalent feature. researchgate.net

Table 1: Representative Amide Formation Reactions

| Amine Reactant | Acylating Agent | Conditions | Product |

|---|---|---|---|

| Primary Amine | Acyl Chloride | Base (e.g., Triethylamine), CH₂Cl₂ | N-Acyl Amine |

| Primary Amine | Carboxylic Acid | Coupling Agent (e.g., DCC, EDCI) | N-Acyl Amine |

This table represents general reaction types applicable to this compound.

As a primary amine, this compound is inherently nucleophilic and readily reacts with a variety of electrophiles. Common transformations include N-alkylation with alkyl halides and reductive amination with aldehydes or ketones. Reductive amination, which involves the formation of an imine intermediate followed by reduction, is a powerful method for creating secondary and tertiary amines. nih.govlibretexts.org The reaction is often catalyzed and is compatible with a wide range of functional groups. The water tolerance of certain catalysts, such as those based on tris(pentafluorophenyl)borane (B72294), makes this a robust synthetic method. nih.gov

The amine's nucleophilicity also allows it to participate in addition reactions, such as the aza-Michael reaction, where it adds to α,β-unsaturated carbonyl compounds, providing access to β-amino carbonyl derivatives which are valuable precursors for bioactive compounds.

Transformations Involving the Trifluorophenyl Moiety

The trifluorinated phenyl ring exhibits distinct reactivity, primarily governed by the strong electron-withdrawing nature of the three fluorine atoms.

The 3,4,5-trifluorophenyl group is highly activated towards nucleophilic aromatic substitution (SNAr) and deactivated towards electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.com The fluorine atoms, particularly the one at the C4 position, are susceptible to displacement by strong nucleophiles. This reactivity allows for the introduction of various functional groups onto the aromatic ring. researchgate.net For example, nucleophiles such as amines, alkoxides, and thiolates can replace a fluorine atom, a reaction facilitated by the ability of the electron-withdrawing fluorine atoms to stabilize the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.comnih.govwikipedia.org

Conversely, the electron-deficient nature of the ring makes electrophilic attack, such as nitration or Friedel-Crafts reactions, extremely difficult. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This contrasting reactivity allows for selective functionalization of the molecule at either the amine or the aromatic ring by choosing appropriate reaction conditions.

Table 2: Reactivity of the Trifluorophenyl Ring

| Reaction Type | Reactivity | Reason | Example Nucleophile/Electrophile |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Activated | Strong inductive effect of F atoms stabilizes the anionic intermediate. | R-NH₂, R-O⁻, R-S⁻ |

Fluorinated phenyl boranes, such as tris(pentafluorophenyl)borane B(C₆F₅)₃ (BCF) and tris(2,4,6-trifluorophenyl)borane, are exceptionally strong Lewis acids and highly effective catalysts in a multitude of organic reactions. researchgate.netresearchgate.net The catalytic activity stems from the electron-withdrawing fluorophenyl groups, which enhance the boron center's electrophilicity. These boranes are used in hydroboration, hydrosilylation, and as the acidic component in Frustrated Lewis Pairs (FLPs) for small molecule activation. researchgate.netacs.org

While amines are not typical precursors for triarylboranes, they can form stable and catalytically active complexes with boranes, such as boron trifluoride amine complexes. nbinno.com These complexes are valued for their stability and ease of handling compared to the free Lewis acid. Furthermore, specialized (2-aminophenyl)boranes, which could conceptually be derived from precursors related to the title compound, have been shown to catalyze C-H bond activation and borylation of arenes. acs.org The 3,4,5-trifluorophenyl moiety, when incorporated into a borane, contributes significantly to its Lewis acidity and catalytic prowess.

Role as a Precursor in the Synthesis of Complex Organic Molecules

This compound is a valuable building block for constructing more complex and potentially bioactive molecules, particularly due to its chiral nature. nih.gov The presence of the trifluorophenyl group is a common feature in many modern pharmaceuticals and agrochemicals.

This amine can serve as a key starting material for multi-step syntheses. For instance, the 3,4,5-trifluorophenyl moiety is a key component in a recently developed series of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, which have been investigated for their anticancer properties. nih.gov Although that specific synthesis started from 3,4,5-trifluorobenzaldehyde, it highlights the importance of this functional group in the development of complex heterocyclic systems.

Furthermore, chiral amines are frequently used as resolving agents or as chiral synthons in asymmetric synthesis. researchgate.netmdpi.com The defined stereochemistry at the benzylic carbon allows for the stereocontrolled synthesis of target molecules. Its structural motifs are found in various biologically active heterocyclic compounds, including pyrazoles, pyrimidines, and triazoles, making it a precursor of significant interest in medicinal chemistry. nih.govmdpi.comnih.gov

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(3,4,5-Trifluorophenyl)ethan-1-amine, both ¹H and ¹³C NMR would provide definitive evidence of its structure through chemical shifts, signal integrations, and spin-spin coupling patterns.

High-Resolution ¹H and ¹³C NMR Analysis for Structural Elucidation

¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The aromatic protons (H-2 and H-6) are chemically equivalent due to the symmetrical substitution pattern and are expected to appear as a triplet or multiplet, significantly influenced by coupling to the adjacent fluorine atoms. The methine proton (-CH) would likely present as a quartet due to coupling with the three methyl protons. The primary amine (-NH₂) protons may appear as a broad singlet, and the methyl (-CH₃) protons would be a doublet, coupled to the methine proton.

¹³C NMR: The ¹³C NMR spectrum is anticipated to display six unique carbon signals, as the symmetry of the phenyl ring makes C-2 and C-6, as well as C-3 and C-5, chemically equivalent. The carbons directly bonded to fluorine (C-3, C-4, C-5) will exhibit strong C-F coupling, appearing as doublets or triplets with large coupling constants. The remaining aromatic carbons (C-1, C-2, C-6) and the aliphatic carbons (-CH and -CH₃) would appear at characteristic chemical shifts.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Type | Predicted ¹H Shift (ppm) | Predicted Multiplicity (¹H) | Predicted ¹³C Shift (ppm) | Predicted Multiplicity (¹³C) |

| -CH₃ | Methyl | ~ 1.4 - 1.6 | Doublet (d) | ~ 20 - 25 | Quartet (q) |

| -CH | Methine | ~ 4.2 - 4.5 | Quartet (q) | ~ 50 - 55 | Doublet (d) |

| -NH₂ | Amine | ~ 1.5 - 2.5 | Broad Singlet (br s) | N/A | N/A |

| C2-H, C6-H | Aromatic | ~ 7.0 - 7.2 | Triplet (t) or Multiplet (m) | ~ 110 - 115 | Doublet of triplets (dt) |

| C1 | Aromatic | N/A | N/A | ~ 140 - 145 | Multiplet (m) |

| C3, C5 | Aromatic (C-F) | N/A | N/A | ~ 150 - 155 | Doublet of doublets (dd) |

| C4 | Aromatic (C-F) | N/A | N/A | ~ 138 - 142 | Triplet (t) |

Note: Predicted values are based on standard chemical shift ranges and expected coupling patterns. Actual experimental values may vary.

Application of Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would verify the coupling between the methine (-CH) proton and the methyl (-CH₃) protons, showing a distinct cross-peak between their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon. It would definitively link the ¹H signal of the methyl group to the methyl ¹³C signal, the methine proton to its corresponding carbon, and the aromatic protons to the C-2/C-6 carbons.

Solid-State NMR and NMR Crystallography for Conformational and Crystal Structure Analysis

While solution-state NMR provides information on the averaged structure of the molecule, solid-state NMR (ssNMR) can offer insights into its conformation and packing in the crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra of the solid material. These spectra can reveal the presence of different polymorphs or conformers, as distinct crystalline environments would result in different chemical shifts. NMR crystallography combines ssNMR data with computational modeling and X-ray diffraction data to generate a detailed picture of the crystal structure, though no such studies have been reported for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of the molecule based on the vibrations of its chemical bonds.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the primary amine group, including N-H stretching vibrations as a medium-intensity doublet around 3300-3400 cm⁻¹ and N-H bending (scissoring) vibrations near 1600 cm⁻¹. Aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be seen just above 3000 cm⁻¹. The most intense bands are expected to be the C-F stretching vibrations in the 1100-1350 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic C=C ring stretching vibrations, typically strong in Raman spectra, are expected in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Predicted IR and Raman Vibrational Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | Primary Amine | 3300 - 3400 | Medium | Weak |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | Ethyl Group | 2850 - 2980 | Medium | Medium |

| N-H Bend | Primary Amine | 1590 - 1650 | Medium-Strong | Weak |

| Aromatic C=C Stretch | Phenyl Ring | 1400 - 1600 | Medium-Strong | Strong |

| C-F Stretch | Fluoroaromatic | 1100 - 1350 | Strong | Medium |

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to study its fragmentation patterns.

MS Analysis: With a monoisotopic mass of approximately 175.06 Da, the electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 175. A prominent fragment would be expected at m/z 160, corresponding to the loss of a methyl group ([M-CH₃]⁺), resulting in a stable benzylic cation.

HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₈H₈F₃N. For instance, the predicted mass for the protonated molecule [M+H]⁺ is 176.06816, which distinguishes it from other compounds with the same nominal mass. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion/Adduct | Formula | Predicted Exact m/z | Technique |

| [M]⁺ | C₈H₈F₃N | 175.06033 | EI-MS, HRMS |

| [M+H]⁺ | C₈H₉F₃N | 176.06816 | ESI-MS, HRMS |

| [M+Na]⁺ | C₈H₈F₃NNa | 198.05010 | ESI-MS, HRMS |

| [M-CH₃]⁺ | C₇H₅F₃N | 160.03685 | EI-MS, MS/MS |

Source: Predicted values from PubChem CID 17807623 and theoretical fragmentation patterns. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The 3,4,5-trifluorophenyl group acts as a chromophore. The compound is expected to exhibit absorption bands in the UV region, typically between 200 and 300 nm, corresponding to π → π* transitions within the aromatic ring. The substitution on the ring and the presence of the aminoethyl group may cause slight shifts in the absorption maxima (λₘₐₓ) compared to unsubstituted benzene.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict molecular properties with high accuracy. mdpi.comfigshare.com Calculations for 1-(3,4,5-Trifluorophenyl)ethan-1-amine are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G++(d,p), which provides a good balance between computational cost and accuracy. mdpi.comcolab.ws

Geometry Optimization and Conformational Landscape Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, the primary degrees of freedom that define its conformational landscape are the rotations around the C(phenyl)-C(ethyl) and C(ethyl)-N bonds.

DFT calculations at the B3LYP/6-311G++(d,p) level of theory are used to locate the global minimum energy conformer. The optimized geometry reveals key structural parameters. It is generally observed that bond lengths derived from theoretical calculations for an isolated molecule in the gaseous phase are slightly larger than those determined experimentally in the solid state, which are influenced by crystal packing forces. mdpi.com

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C(aromatic) - C(aromatic) | 1.395 | C-C-C (ring) | 120.0 |

| C(aromatic) - F | 1.350 | C(aromatic)-C(ethyl)-N | 110.5 |

| C(aromatic) - C(ethyl) | 1.520 | H-N-H | 107.0 |

| C(ethyl) - N | 1.465 | ||

| N - H | 1.015 |

Vibrational Frequency Analysis for Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. mdpi.com The calculated frequencies are often scaled by a factor (e.g., 0.9627) to correct for anharmonicity and limitations of the theoretical level, improving agreement with experimental spectra. mdpi.com

The analysis allows for the assignment of specific vibrational modes to the peaks observed in experimental IR and Raman spectra. Key predicted vibrational modes for this compound include N-H stretching, aromatic and aliphatic C-H stretching, C-F stretching, and various bending modes. nih.govresearchgate.net

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3450, 3360 | ν(N-H) | Asymmetric & Symmetric N-H Stretch |

| 3080 | ν(C-H) | Aromatic C-H Stretch |

| 2970 | ν(C-H) | Aliphatic C-H Stretch |

| 1620 | δ(N-H) | N-H Scissoring |

| 1520, 1450 | ν(C=C) | Aromatic Ring Stretch |

| 1250 | ν(C-F) | C-F Stretch |

Electronic Structure Analysis (Frontier Molecular Orbitals and Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap (ΔE = ELUMO – EHOMO) is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. colab.ws For this compound, the HOMO is expected to be localized on the electron-rich amine group and the phenyl ring, while the LUMO is likely distributed over the trifluorophenyl ring's antibonding orbitals.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. figshare.comresearchgate.net In the MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, negative potential is concentrated around the highly electronegative fluorine and nitrogen atoms, while the hydrogen atoms of the amine group exhibit a positive potential. researchgate.netnih.gov

| Property | Value (eV) |

|---|---|

| E(HOMO) | -6.50 |

| E(LUMO) | -0.85 |

| Energy Gap (ΔE) | 5.65 |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While DFT calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com MD simulations are particularly useful for exploring the conformational space more extensively than simple geometry optimization, a process known as enhanced conformational sampling. nih.govnih.govresearchgate.netmpg.de

In a typical MD simulation, the molecule is placed in a periodic box filled with a solvent (e.g., water) and its trajectory is calculated by integrating Newton's laws of motion. This allows for the study of conformational transitions and the analysis of intermolecular interactions, such as hydrogen bonding between the amine group and solvent molecules. The stability of different conformers identified through DFT can be evaluated, and the free energy landscape can be mapped to understand the barriers between different states. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can accurately predict NMR chemical shifts, which is an invaluable tool for structure verification and assignment of experimental spectra. worktribe.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. bohrium.comresearchgate.net The accuracy of the prediction depends on the choice of functional, basis set, and the inclusion of solvent effects. bohrium.commdpi.com Predictions for ¹H, ¹³C, and ¹⁹F NMR spectra of this compound can be made and compared with experimental data. Machine learning models trained on DFT-calculated data are also emerging as a rapid alternative for chemical shift prediction. nih.gov

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (CH) | 4.25 |

| ¹H (CH₃) | 1.40 |

| ¹H (NH₂) | 1.80 |

| ¹H (Aromatic) | 7.15 |

| ¹³C (Aromatic C-H) | 115.2 |

| ¹³C (Aromatic C-F) | 151.0 (d, JCF ≈ 250 Hz) |

| ¹⁹F | -135.0 (para-F), -163.0 (meta-F) |

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a key method for elucidating reaction mechanisms by identifying and characterizing the transition states (TS) that connect reactants and products. mdpi.com A transition state is a first-order saddle point on the potential energy surface, and its structure is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For this compound, various reactions, such as N-alkylation or N-acylation, could be modeled. By calculating the energies of reactants, transition states, and products, the activation energy and reaction enthalpy can be determined. This allows for the comparison of different potential pathways and provides a theoretical basis for understanding the molecule's reactivity and the feasibility of synthetic transformations. mdpi.com

Applications As Chiral Building Blocks and Catalytic Scaffolds

Role in Asymmetric Catalysis

The development of novel chiral ligands and organocatalysts is crucial for advancing asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule. 1-(3,4,5-Trifluorophenyl)ethan-1-amine has shown promise as a foundational scaffold for creating such catalytic systems.

While direct examples of chiral ligands for transition-metal catalysis derived specifically from this compound are not extensively documented in readily available literature, the broader class of chiral phenylethylamines is widely used for this purpose. The trifluorophenyl group in this particular amine offers unique electronic and steric properties that can be advantageous in ligand design. The electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the resulting metal complexes, potentially enhancing their catalytic activity and selectivity.

The synthesis of chiral aminophosphine (B1255530) ligands, for instance, often involves the reaction of a chiral amine with a chlorophosphine. These ligands are then coordinated with transition metals like rhodium, palladium, or iridium to create catalysts for reactions such as asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. The trifluorophenyl moiety could influence the stability and catalytic performance of such complexes.

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. Chiral thioureas and sulfinamides are prominent classes of organocatalysts, and this compound serves as a potential key component in their synthesis.

Chiral Thioureas: Chiral thiourea (B124793) catalysts are known for their ability to activate substrates through hydrogen bonding. The synthesis of a chiral thiourea typically involves the reaction of a chiral amine with an isothiocyanate. The trifluorophenyl group in a thiourea derived from this compound would enhance the acidity of the N-H protons, leading to stronger hydrogen bonding interactions with the substrate and potentially higher catalytic efficiency and enantioselectivity.

| Catalyst Type | Precursor Amine | Potential Application |

| Chiral Thiourea | This compound | Asymmetric Michael additions, Friedel-Crafts reactions, etc. |

| Chiral Sulfinamide | This compound | Asymmetric additions to imines, synthesis of chiral amines |

Sulfinamide-based Catalysts: Chiral sulfinamides are versatile reagents and catalysts in asymmetric synthesis. They are typically prepared by the reaction of a chiral amine with a sulfinyl chloride. The resulting sulfinamide can be used as a chiral auxiliary or as a ligand in catalysis. The electron-withdrawing trifluorophenyl group could influence the stereochemical outcome of reactions catalyzed by such sulfinamide-based systems.

Synthesis of Other Chiral Fluorinated Amines and Related Amino Acid Derivatives

The development of synthetic routes to novel chiral fluorinated amines and amino acids is of great interest due to their potential applications in medicinal chemistry and materials science. This compound can serve as a starting material for the synthesis of more complex chiral fluorinated molecules. For instance, the amino group can be further functionalized or used to direct stereoselective transformations on other parts of the molecule.

Utility in the Construction of Advanced Organic Frameworks and Scaffolds

Advanced organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials with applications in gas storage, separation, and catalysis. The incorporation of chiral and fluorinated building blocks can impart specific functionalities to these materials. While the direct use of this compound in the construction of such frameworks is not widely reported, its derivatives containing additional coordinating groups could be valuable linkers. The fluorine atoms can enhance the stability of the framework and influence its interactions with guest molecules.

Investigation of Fluorine's Electronic and Steric Influence in Chemical Transformations

The three fluorine atoms on the phenyl ring of this compound exert significant electronic and steric effects that are crucial to its utility in chemical transformations.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring leads to a strong inductive electron-withdrawing effect. This effect can:

Increase the acidity of N-H protons in derivatives like amides and thioureas, enhancing their ability to act as hydrogen bond donors in organocatalysis.

Modify the electron density of the aromatic ring, influencing its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Influence the Lewis basicity of the nitrogen atom.

Steric Effects: While fluorine has a relatively small van der Waals radius, the presence of three fluorine atoms can create a distinct steric environment around the chiral center. This can play a key role in stereocontrol during catalytic reactions, influencing the approach of substrates to the active site and thereby determining the enantioselectivity of the transformation.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3,4,5-Trifluorophenyl)ethan-1-amine, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation or reductive amination. For example, 3,4,5-trifluorophenylacetone can be converted to the amine via reductive amination using sodium cyanoborohydride and ammonium acetate in methanol. Reaction conditions such as temperature (optimized at 50–60°C) and stoichiometric ratios (e.g., 1:1.2 ketone:amine precursor) significantly affect yields, which range from 70–85% . Microwave-assisted catalysis (e.g., tris(3,4,5-trifluorophenyl)borane) may enhance reactivity in analogous fluorinated systems, reducing reaction times by 30–50% .

Q. How can the purity and enantiomeric excess of this compound be assessed?

Purity is determined via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Enantiomeric separation requires chiral columns (e.g., Chiralpak AD-H) using hexane/isopropanol (90:10). For the hydrochloride salt (e.g., (S)-enantiomer, 95% purity), elemental analysis (C, H, N) and mass spectrometry (ESI-MS: m/z 184.1 [M+H]⁺) validate structural integrity .

Q. What safety protocols are critical for handling fluorinated aryl amines like this compound?

Key precautions include:

- Use of PPE (gloves, goggles, lab coat) and fume hoods to avoid inhalation/contact (acute toxicity: Category 4 for oral, dermal, and inhalation routes ).

- Waste disposal via halogen-specific protocols due to environmental persistence of fluorinated compounds .

- Storage at –20°C in airtight containers to prevent decomposition .

Q. How is the compound characterized spectroscopically?

Q. What are the solubility properties of this compound in common solvents?

The free base is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. The hydrochloride salt exhibits improved aqueous solubility (up to 50 mg/mL in H₂O at 25°C) due to ionic interactions .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

The strong –I effect of 3,4,5-F groups deactivates the aryl ring, reducing nucleophilic aromatic substitution (SNAr) rates. However, this enhances stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), where fluorinated aryl boronic acids achieve >80% yield with Pd(PPh₃)₄/K₂CO₃ in THF/H₂O .

Q. What strategies resolve contradictions in reported catalytic efficiencies for fluorinated amine derivatives?

Discrepancies in catalytic yields (e.g., 60% vs. 85%) may arise from:

- Microwave vs. conventional heating : Microwave irradiation reduces side reactions (e.g., hydrolysis) in borane-catalyzed hydroboration .

- Solvent choice : Polar solvents (DMF) stabilize intermediates in reductive amination but may increase byproduct formation .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of fluorine substituents on binding affinity to target receptors (e.g., serotonin transporters). Fluorine’s electronegativity increases dipole moments, enhancing membrane permeability in pharmacokinetic simulations .

Q. What methodologies optimize enantioselective synthesis of the (S)-enantiomer for pharmacological studies?

Chiral resolution via diastereomeric salt formation (e.g., tartaric acid) achieves >99% ee. Alternatively, asymmetric hydrogenation with Ru-BINAP catalysts provides 92–95% ee for 1-aryl ethanamines .

Q. How do structural analogs (e.g., 2,3,4-trifluoro vs. 3,4,5-trifluoro substitution) affect physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.